molecular formula C30H23N7O4 B15079392 (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide

(2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide

Cat. No.: B15079392
M. Wt: 545.5 g/mol
InChI Key: JWJCRFMPKYMXLS-CJLVFECKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide is a complex organic molecule that features multiple functional groups, including cyano, nitro, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-propenamide typically involves multi-step organic reactions. One common route includes the condensation of appropriate aldehydes with hydrazines to form pyrazole intermediates, followed by further functionalization to introduce the cyano and nitro groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2E)-2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-3-[3-(3-nitrophenyl)-1-phenyl-1H-p

Properties

Molecular Formula

C30H23N7O4

Molecular Weight

545.5 g/mol

IUPAC Name

(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide

InChI

InChI=1S/C30H23N7O4/c1-20-27(30(39)36(34(20)2)25-13-7-4-8-14-25)32-29(38)22(18-31)16-23-19-35(24-11-5-3-6-12-24)33-28(23)21-10-9-15-26(17-21)37(40)41/h3-17,19H,1-2H3,(H,32,38)/b22-16+

InChI Key

JWJCRFMPKYMXLS-CJLVFECKSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)/C#N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5)C#N

Origin of Product

United States

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